molecular formula C13H17ClN2O B262357 6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine

6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine

Cat. No. B262357
M. Wt: 252.74 g/mol
InChI Key: JXUPKPBDWJOECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins involved in cellular processes, leading to its observed biological activities.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine exhibits various biochemical and physiological effects. For instance, it has been shown to inhibit the production of certain inflammatory mediators, such as nitric oxide and prostaglandins. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine. For instance, further studies are needed to fully understand its mechanism of action and to identify its potential targets in cellular processes. Additionally, studies are needed to determine its potential toxicity and to develop safer derivatives for use in various applications. Finally, studies are needed to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine is a chemical compound that exhibits multiple biological activities and has potential applications in various fields. Further research is needed to fully understand its mechanism of action, potential toxicity, and to develop safer derivatives for use in various applications.

Synthesis Methods

The synthesis of 6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine is a multistep process that involves the reaction of 4-chlorobenzaldehyde with dimethylformamide dimethyl acetal in the presence of an acid catalyst to form a Schiff base. The Schiff base is then reacted with hydrazine hydrate to form the desired product.

Scientific Research Applications

6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been studied for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of certain pests and weeds.

properties

Product Name

6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

6-(4-chlorophenyl)-3,4,4,5-tetramethyl-6H-1,2,5-oxadiazine

InChI

InChI=1S/C13H17ClN2O/c1-9-13(2,3)16(4)12(17-15-9)10-5-7-11(14)8-6-10/h5-8,12H,1-4H3

InChI Key

JXUPKPBDWJOECJ-UHFFFAOYSA-N

SMILES

CC1=NOC(N(C1(C)C)C)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=NOC(N(C1(C)C)C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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